molecular formula C10H22N2 B1277592 N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine CAS No. 99178-21-9

N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine

Cat. No. B1277592
CAS RN: 99178-21-9
M. Wt: 170.3 g/mol
InChI Key: YIQANRYYROXQJY-UHFFFAOYSA-N
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Description

“N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine” is a ligand used to promote N-alkenylation and N-alkylation reactions of amides .


Synthesis Analysis

This compound can be used as a ligand in the synthesis of various products via copper-catalyzed C-N coupling reactions . For example, it can be used in the synthesis of vinylsulfoximines obtained from NH sulfoximes and vinyl bromides, and N-arylpyridones obtained via reaction between 2-substituted pyridines and aryl halides .


Molecular Structure Analysis

The molecular formula of “N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine” is C10H22N2 . The InChI code is 1S/C10H22N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h10-11H,3-9H2,1-2H3 . The canonical SMILES is CN©CCNC1CCCCC1 .


Chemical Reactions Analysis

As a ligand, “N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine” promotes N-alkenylation and N-alkylation reactions of amides . It can be used in the synthesis of vinylsulfoximines and N-arylpyridones via copper-catalyzed C-N coupling reactions .


Physical And Chemical Properties Analysis

“N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine” has a molecular weight of 170.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The topological polar surface area is 15.3 Ų .

Scientific Research Applications

Organic Synthesis

N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine: is a valuable compound in organic synthesis. It acts as a ligand to promote N-alkenylation and N-alkylation reactions of amides . These reactions are fundamental in creating complex organic molecules, which can be used in pharmaceuticals, agrochemicals, and materials science.

Catalysis

This compound serves as a ligand in copper-catalyzed C-N coupling reactions . Such reactions are crucial for forming carbon-nitrogen bonds, which are key linkages in many organic compounds, including drugs and agrochemicals.

Proteomics Research

In proteomics, N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine is used for studying protein interactions and functions. It can be involved in the modification of proteins or peptides, which helps in understanding their structure and role in biological processes .

Safety and Hazards

“N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine” is classified as an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Mechanism of Action

properties

IUPAC Name

N-cyclohexyl-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQANRYYROXQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424566
Record name N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99178-21-9
Record name N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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